2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
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Overview
Description
- This compound is also known as 2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide .
- Its IUPAC name is 2-(4-isobutoxy-3,5-dimethoxyphenyl)ethanamine .
- The molecular formula is C₁₄H₂₃NO₃ , and its molecular weight is 253.34 g/mol .
- It appears as a white to off-white powder with a melting point of 154-155°C .
Preparation Methods
Industrial Production: Industrial-scale production methods are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These would depend on the specific reaction. For example
Major Products: These would vary based on the reaction type and conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure may find applications in designing new materials or catalysts.
Biology: It could be explored as a potential bioactive compound due to its diverse functional groups.
Medicine: Research might investigate its pharmacological properties or potential therapeutic effects.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is not readily available. Further research would be needed to elucidate this.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list of similar compounds, you might explore related structures like 2-(4-(3,5-dimethylphenoxy)phenyl)acetic acid or 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid ethyl ester .
Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-14(2)12-27-18-7-5-17(6-8-18)21-22(25-29-24-21)23-20(26)13-28-19-10-15(3)9-16(4)11-19/h5-11,14H,12-13H2,1-4H3,(H,23,25,26) |
InChI Key |
XXLAKXBONJCDKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OCC(C)C)C |
Origin of Product |
United States |
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